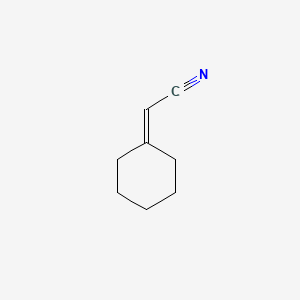

Cyclohexylideneacetonitrile

Overview

Description

Cyclohexylideneacetonitrile is a useful research compound. Its molecular formula is C8H11N and its molecular weight is 121.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100158. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Cyclohexylideneacetonitrile (CHACN) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, particularly focusing on antiviral properties, cytotoxicity, and potential therapeutic applications.

Antiviral Properties

Recent studies have highlighted the antiviral properties of this compound derivatives. A notable investigation isolated several derivatives from the hypocotyl of Bruguiera gymnorrhiza, which demonstrated significant anti-Hepatitis B virus (HBV) activity. The effective concentrations (EC50) for these compounds ranged from 5.1 ± 0.2 μg/mL to 87.7 ± 5.8 μg/mL, indicating a moderate level of antiviral efficacy.

Table 1: Antiviral Activity of this compound Derivatives

| Compound | EC50 (μg/mL) | CC50 (μg/mL) | SI (CC50/EC50) |

|---|---|---|---|

| 1 | 23.8 ± 0.5 | 178.2 ± 13.3 | 7.5 |

| 2 | 30.7 ± 1.0 | 164.9 ± 10.4 | 5.4 |

| 3 | 19.4 ± 0.3 | 182.0 ± 6.8 | 9.4 |

| 4 | 8.7 ± 1.1 | 72.3 ± 4.1 | 8.3 |

| 5 | 5.1 ± 0.2 | 57.8 ± 3.9 | 11.3 |

| 6 | 7.6 ± 0.5 | 83.9 ± 2.3 | 11.0 |

| 7 | 80.7 ± 5.8 | 214.8 ± 14.7 | 2.7 |

This table illustrates the selectivity index (SI), which is calculated as the ratio of cytotoxic concentration (CC50) to effective concentration (EC50), indicating that compound 5 exhibited the highest antiviral activity against HBV replication in human hepatoblastoma cell lines .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines, revealing promising results in inhibiting cell proliferation:

- A study reported that certain derivatives exhibited IC50 values ranging from to against tumor cell lines such as HCT-116 and HepG2 .

- Another investigation noted that this compound compounds showed IC50 values indicative of moderate cytotoxicity against multi-drug resistant tumor cell lines .

Table 2: Cytotoxic Activity Against Tumor Cell Lines

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| HCT-116 | A | <10 |

| HepG2 | B | <10 |

| MDA-MB-231 | C | ~8 |

This data suggests that this compound derivatives hold potential as anticancer agents, warranting further investigation into their mechanisms of action and therapeutic applications.

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in viral replication and tumor growth:

- Antiviral Mechanism : The compounds may inhibit viral entry or replication by interfering with viral proteins or host cell pathways essential for viral life cycles.

- Antitumor Mechanism : The observed cytotoxicity could be due to the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and death.

Case Studies

- Study on Hepatitis B Virus Inhibition : Researchers isolated four new this compound derivatives and assessed their antiviral activities against HBV, finding that compound 5 was particularly effective with an EC50 value of .

- Cytotoxicity Assessment in Cancer Cell Lines : A detailed analysis revealed that this compound derivatives exhibited varying degrees of cytotoxicity across different cancer cell lines, suggesting their potential as lead compounds for further drug development .

Scientific Research Applications

Antiviral Properties

One of the most notable applications of CHA derivatives is their antiviral activity. Research has demonstrated that several cyclohexylideneacetonitrile derivatives exhibit significant anti-Hepatitis B virus (HBV) activity. For instance, compounds derived from the hypocotyl of the mangrove Bruguiera gymnorrhiza showed EC50 values ranging from 5.1 to 87.7 μg/mL against HBV .

Table 1: Anti-HBV Activity of this compound Derivatives

| Compound | EC50 (μg/mL) | CC50 (μg/mL) | SI (CC50/EC50) |

|---|---|---|---|

| Menisdaurin B | 23.8 ± 0.5 | 178.2 ± 13.3 | 7.5 |

| Menisdaurin C | 30.7 ± 1.0 | 164.9 ± 10.4 | 5.4 |

| Menisdaurin D | 19.4 ± 0.3 | 182.0 ± 6.8 | 9.4 |

| Menisdaurin E | 8.7 ± 1.1 | 72.3 ± 4.1 | 8.3 |

| Menisdaurin (known) | 5.1 ± 0.2 | 57.8 ± 3.9 | 11.3 |

The selectivity index (SI) indicates the potential therapeutic window of these compounds, suggesting that some derivatives may be more favorable for further development as antiviral agents.

Anticancer Activity

In addition to antiviral properties, CHA derivatives have been investigated for their anticancer potential. Certain compounds have shown cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents . The mechanisms underlying these activities often involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Applications in Organic Synthesis

CHA serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo further functionalization makes it a useful building block for creating more complex molecules . The versatility of CHA allows chemists to explore various synthetic pathways that can lead to novel compounds with desirable biological activities.

Case Studies and Research Findings

Several studies have focused on the exploration and characterization of CHA derivatives:

- A study on new this compound derivatives isolated from Bruguiera gymnorrhiza revealed their promising antiviral activities against HBV, highlighting the importance of natural products in drug discovery .

- Another investigation into the synthesis of CHA on zeolites demonstrated improved yields and efficiency, showcasing advancements in synthetic methodologies that can be applied to other nitriles .

These findings underscore the significance of CHA in both medicinal chemistry and synthetic organic chemistry.

Chemical Reactions Analysis

Radical-Mediated Cyanomethylation

Cyclohexylideneacetonitrile acts as a cyanomethyl radical source in iron-catalyzed reactions. For example, in the presence of di-tert-butyl peroxide (DTBP) and FeCl₃, it undergoes hydrogen abstraction to generate cyanomethyl radicals (9 ), which subsequently react with amino-substituted arenes to form ortho-cyanomethylated products .

Key Conditions

-

Catalyst: FeCl₃ (10 mol%)

-

Oxidant: DTBP (2 equiv)

-

Temperature: 130°C

-

Solvent: Acetonitrile

-

Yield: 60–85%

Mechanism

-

DTBP decomposes to generate tert-butoxy radicals.

-

Radical abstracts α-hydrogen from this compound, forming 9 .

-

9 attacks the ortho-position of aniline derivatives, followed by aromatization to yield cyanomethylated products .

Formation of β,γ-Unsaturated Nitriles

This compound reacts with styrene derivatives under copper catalysis to form β,γ-unsaturated nitriles. This reaction tolerates electron-donating, electron-withdrawing, and sterically bulky substituents .

| Substrate (Styrene Derivative) | Product (β,γ-Unsaturated Nitrile) | Yield (%) |

|---|---|---|

| 4-Methylstyrene | 4-Methyl-β,γ-unsaturated nitrile | 94 |

| 4-Chlorostyrene | 4-Chloro-β,γ-unsaturated nitrile | 87 |

| 4-Nitrostyrene | 4-Nitro-β,γ-unsaturated nitrile | 70 |

Mechanism

-

CuCl coordinates with the nitrile group of this compound.

-

Styrene attacks the activated nitrile, forming a copper-bound intermediate.

Hydrolysis to Carboxylic Acids

Under acidic conditions, this compound derivatives hydrolyze to carboxylic acids. For example, menisdaurins B–E (1–4 ) hydrolyze with HCl (2 M, 85°C, 6 h) to yield aglycones .

| Starting Material | Hydrolysis Product | Yield (%) |

|---|---|---|

| Menisdaurin B (1 ) | Aglycone A | 92 |

| Menisdaurin C (2 ) | Aglycone B | 88 |

Anti-HBV Activity of Derivatives

This compound derivatives exhibit anti-hepatitis B virus (HBV) activity. Menisdaurins B–E (1–4 ) show EC₅₀ values of 5.1–87.7 μg/mL in HBV inhibition assays .

| Compound | EC₅₀ (μg/mL) |

|---|---|

| 1 | 5.1 ± 0.2 |

| 4 | 87.7 ± 5.8 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for cyclohexylideneacetonitrile, and how can they be optimized for reproducibility?

this compound is typically synthesized via condensation reactions between cyclohexanone derivatives and acetonitrile under acid or base catalysis. A well-documented method involves the use of Knoevenagel condensation, where cyclohexanone reacts with cyanoacetic acid derivatives in the presence of a catalyst like ammonium acetate . Optimization requires careful control of reaction conditions (temperature, solvent, catalyst loading) and purification via column chromatography or recrystallization. Reproducibility hinges on detailed experimental protocols, including characterization by NMR (¹H/¹³C) and mass spectrometry to confirm purity and structure .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the α,β-unsaturated nitrile structure (e.g., vinyl proton signals at δ 5.5–6.5 ppm and nitrile carbon at ~120 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and fragmentation pattern analysis .

- Infrared (IR) Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1600–1700 cm⁻¹ (C=C stretch) .

- HPLC/GC : For purity assessment, especially when isolating derivatives from natural sources .

Q. What natural sources yield this compound derivatives, and how are they isolated?

this compound derivatives, such as menisdaurins, have been isolated from the hypocotyl of the mangrove Bruguiera gymnorrhiza using solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic separation (silica gel, Sephadex LH-20). Identification involves comparative analysis with known spectral data and anti-HBV activity screening .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anti-HBV activity of this compound derivatives?

A robust assay involves:

- In vitro models : HBV-transfected HepG2.2.15 cells to measure viral DNA suppression via qPCR.

- Dose-response studies : Testing derivatives at concentrations ranging from 1–100 μM, with lamivudine as a positive control.

- Cytotoxicity screening : Using MTT assays on human hepatocytes to establish selectivity indices (IC₅₀/CC₅₀) .

- Mechanistic studies : Western blotting for viral protein expression (e.g., HBsAg, HBeAg) and molecular docking to predict binding to HBV polymerase .

Q. How should contradictory data in biological activity studies (e.g., antioxidant vs. pro-oxidant effects) be resolved?

Contradictions often arise from divergent experimental conditions (e.g., cell lines, oxidant concentrations). Systematic approaches include:

- Standardized assays : Adopt OECD guidelines for antioxidant testing (e.g., DPPH/ABTS radical scavenging under fixed pH and temperature).

- Dose-response curves : Identify concentration thresholds where activity shifts.

- Multi-omics integration : Pair transcriptomics with metabolomics to elucidate context-dependent mechanisms .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic additions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, frontier molecular orbitals (HOMO/LUMO), and transition states. Key parameters:

Properties

IUPAC Name |

2-cyclohexylideneacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRQRRQHXZCEDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC#N)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063459 | |

| Record name | Acetonitrile, cyclohexylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4435-18-1 | |

| Record name | Cyclohexylideneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4435-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylideneacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004435181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylideneacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile, 2-cyclohexylidene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetonitrile, cyclohexylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylideneacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexylideneacetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCR3W52974 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.